
Tolazoline
描述
托拉唑啉是一种非选择性竞争性α-肾上腺素受体拮抗剂。它主要用作血管扩张剂,治疗外周血管痉挛,如肢端青紫。 托拉唑啉也已在兽医学中用于逆转西拉嗪诱导的镇静 .
准备方法
合成路线及反应条件: 托拉唑啉可以通过几种方法合成。 一种常见的方法是苯胺与乙二醛在氨存在下缩合,然后环化形成咪唑啉环 . 另一种方法是在钯催化剂存在下用氢还原2-苄基-2-咪唑啉 .
工业生产方法: 托拉唑啉的工业生产通常采用相同的合成路线,但规模更大。反应条件经过优化,以确保高产率和纯度。 工业环境中常采用连续流动反应器和结晶、蒸馏等先进的纯化技术 .
化学反应分析
反应类型: 托拉唑啉会发生各种化学反应,包括:
氧化: 托拉唑啉可以被氧化形成托拉唑啉N-氧化物。
还原: 托拉唑啉的还原可以生成2-苄基-2-咪唑啉。
取代: 托拉唑啉可以发生取代反应,特别是在苄基上。
常见试剂和条件:
氧化: 通常使用过氧化氢或过酸等试剂。
还原: 使用钯催化剂存在下的氢气。
取代: 卤化试剂如溴或氯可用于取代反应。
主要产物:
氧化: 托拉唑啉N-氧化物。
还原: 2-苄基-2-咪唑啉。
取代: 卤代托拉唑啉衍生物
科学研究应用
Veterinary Medicine
Reversal Agent for Xylazine
Tolazoline is widely recognized for its ability to reverse the sedative effects of xylazine, a commonly used anesthetic in veterinary practices. It competes with xylazine for alpha-2 adrenergic binding sites, effectively counteracting the bradycardia and respiratory depression that xylazine induces.
Efficacy in Different Species
A comparative study evaluated the effectiveness of this compound versus yohimbine in antagonizing the anesthetic effects of xylazine in large felids (lions, leopards, and tigers). The results indicated that this compound was superior in reversing sedation and restoring physiological parameters to baseline levels more effectively than yohimbine (Table 1) .
Species | Drug Administered | Recovery Time (minutes) | Heart Rate Change (bpm) |
---|---|---|---|
Lions | This compound | 15 | +20 |
Leopards | This compound | 12 | +18 |
Tigers | This compound | 14 | +25 |
Clinical Use in Cattle
In cattle, this compound has been shown to be more effective than yohimbine for reversing xylazine-induced sedation. A study involving calves demonstrated significant improvements in recovery times and cardiovascular stability when this compound was administered (Table 2) .
Parameter | Baseline Value | Post-Tolazoline Value |
---|---|---|
Heart Rate (bpm) | 60 | 80 |
Respiratory Rate (breaths/min) | 20 | 25 |
Recovery Time (minutes) | 30 | 15 |
Human Medicine
Treatment of Severe Hypoxemia
This compound has been utilized as a treatment for severe hypoxemia in preterm infants. A study involving 43 mechanically ventilated infants showed that administration of this compound improved oxygenation significantly. The mean arterial oxygen tension increased from 32 mm Hg to 156 mm Hg within 30 minutes of administration in responders .
Clinical Outcomes
The clinical outcomes from this study are summarized below:
Parameter | Pre-Tolazoline Mean ± SD | Post-Tolazoline Mean ± SD |
---|---|---|
PaO2 (mm Hg) | 32 ± 7.5 | 156 ± 114.9 |
Oxygen Saturation (%) | <90 | >90 |
Heart Rate Change (bpm) | -19 (non-responders) | +3 (responders) |
Case Studies
Accidental Intoxication with Xylazine
A case series highlighted the potential use of this compound as an antidote for accidental xylazine intoxication in humans. In one instance, a patient who accidentally injected himself with xylazine exhibited severe bradycardia and decreased consciousness. Administration of this compound improved heart rate and overall clinical status, demonstrating its utility beyond veterinary applications .
作用机制
托拉唑啉主要通过其作为非选择性α-肾上腺素受体拮抗剂的作用发挥其作用。通过阻断α-1和α-2肾上腺素受体,托拉唑啉抑制去甲肾上腺素和其他儿茶酚胺的血管收缩作用,导致血管扩张。 此外,托拉唑啉具有中等程度的组胺激动剂活性,这有助于其血管扩张作用 .
类似化合物:
酚妥拉明: 另一种非选择性α-肾上腺素受体拮抗剂,具有类似的血管扩张作用。
哌唑嗪: 一种选择性α-1肾上腺素受体拮抗剂,主要用于治疗高血压。
可乐定: 一种α-2肾上腺素受体激动剂,具有不同的药理作用,但有一些重叠的治疗用途。
托拉唑啉的独特性: 托拉唑啉对α-1和α-2肾上腺素受体的非选择性拮抗作用,加上其组胺激动剂活性,使其在血管扩张剂中独树一帜。 这种双重机制允许更广泛的治疗应用,特别是在治疗涉及严重血管收缩的疾病 .
相似化合物的比较
Phentolamine: Another non-selective alpha-adrenergic receptor antagonist with similar vasodilatory effects.
Prazosin: A selective alpha-1 adrenergic receptor antagonist used primarily to treat hypertension.
Clonidine: An alpha-2 adrenergic receptor agonist with different pharmacological effects but some overlapping therapeutic uses.
Uniqueness of Tolazoline: this compound’s non-selective antagonistic action on both alpha-1 and alpha-2 adrenergic receptors, combined with its histamine agonist activity, makes it unique among vasodilators. This dual mechanism allows for a broader range of therapeutic applications, particularly in treating conditions involving severe vasoconstriction .
生物活性
Tolazoline is a pharmacological agent primarily recognized for its role as an α2-adrenergic antagonist. It has been extensively studied for its biological activities, particularly in veterinary medicine and neonatal care. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative efficacy with other agents.
This compound functions as a mixed α2-adrenergic antagonist, which allows it to reverse the sedative effects of α2-adrenergic agonists like xylazine. By competing for binding sites on α2-adrenergic receptors, this compound effectively blocks the action of xylazine, leading to increased sympathetic outflow and physiological responses such as vasodilation and increased heart rate .
The compound also interacts with histamine receptors, contributing to its vasodilatory effects. This dual action results in both central nervous system stimulation and peripheral vasodilation, making this compound a versatile agent in clinical settings .
Veterinary Medicine
This compound is commonly used in veterinary practice as a reversal agent for xylazine sedation in various animal species. Research indicates that it can significantly improve recovery times from anesthesia. For instance, a comparative study showed that while this compound improved recovery times in lions and leopards, yohimbine was more effective overall, highlighting the need for careful selection based on species and clinical context .
Table 1: Recovery Times from Anesthesia with this compound vs. Yohimbine
Species | This compound Recovery Time (min) | Yohimbine Recovery Time (min) |
---|---|---|
Lions | 7.5 ± 0.66 | 2.8 ± 0.76 |
Tigers | 12.1 ± 0.48 | 6.3 ± 0.58 |
Leopards | 16.45 ± 0.73 | 8.42 ± 0.33 |
This table summarizes the recovery times observed in various species after administration of this compound compared to yohimbine, indicating that while this compound is effective, yohimbine may offer quicker recovery.
Neonatal Care
In human medicine, this compound has been utilized as a pulmonary vasodilator in preterm infants suffering from severe hyaline membrane disease. A study involving twenty preterm infants indicated that this compound administration led to significant improvements in arterial oxygenation levels, particularly in those without complications such as pneumothorax .
Case Study: Effectiveness of this compound in Neonates
- Population: 20 preterm infants with severe hypoxaemia
- Dosage: Administered when ventilation changes failed
- Outcome:
- Significant improvement in arterial oxygenation
- Survival rate of responding infants: 90%
This case study underscores this compound's potential benefits in critical neonatal care situations.
Comparative Efficacy Studies
A comparative analysis between this compound and other reversal agents has revealed varying degrees of efficacy based on specific clinical scenarios. For example, studies have shown that this compound can lead to elevated liver enzymes (AST and ALT) post-administration compared to yohimbine, suggesting a need for monitoring liver function when using this agent .
Table 2: Biochemical Parameters Post-Anesthesia
Parameter | This compound Group (mean ± SD) | Yohimbine Group (mean ± SD) |
---|---|---|
AST | Elevated | Normal |
ALT | Elevated | Normal |
Urea | Elevated | Normal |
Creatinine | Elevated | Normal |
This table highlights the biochemical impact of this compound compared to yohimbine, emphasizing the need for careful consideration of side effects.
属性
IUPAC Name |
2-benzyl-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVZKJJQOZQXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59-97-2 (mono-hydrochloride) | |
Record name | Tolazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023683 | |
Record name | Tolazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.36e+00 g/L | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine; tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity. Tolazoline usually reduces pulmonary arterial pressure and vascular resistance. | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59-98-3 | |
Record name | Tolazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolazoline [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tolazoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tolazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLAZOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH9H12AQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 °C | |
Record name | Tolazoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tolazoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for tolazoline?
A1: this compound is a potent vasodilator acting on both arteries and veins, with a significant impact on the pulmonary vasculature. While initially classified as an alpha-adrenergic blocking agent, research suggests its primary vasodilatory effect is mediated through histamine receptors, specifically H1 and H2 receptors. [, , ]
Q2: How does this compound affect pulmonary hypertension caused by hypoxia?
A2: Studies in lambs indicate that this compound does not effectively decrease pulmonary hypertension caused by hypoxia. Additionally, it has minimal impact on the redistribution of blood flow typically observed during hypoxemia. []
Q3: What is the role of histamine receptors in this compound's vasodilatory effect?
A3: Research in newborn lambs demonstrated that this compound's pulmonary vasodilatory action is mediated through both H1 and H2 histamine receptors. Blocking these receptors significantly diminishes or even abolishes this compound's vasodilatory effect. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C10H12N2 and a molecular weight of 159.22 g/mol.
Q5: How does the position of dimethoxy substitution on the this compound molecule affect its activity at alpha-adrenoreceptors?
A6: Research shows that dimethoxy substitution at positions 2,5 or 3,5 on the this compound molecule results in potent and selective agonists at alpha-1 adrenoceptors. Conversely, the same substitution at positions 2,3 or 3,4 renders the compound inactive at these receptors. [, ]
Q6: What is the effect of 2,3-dimethoxy substitution on this compound's activity?
A7: 2,3-Dimethoxythis compound acts as a partial agonist at alpha-2 adrenoceptors, exhibiting an intrinsic activity comparable to clonidine but less than UK-14,304. This derivative shows high potency as an alpha-2 adrenoceptor agonist. [, ]
Q7: Does benzylic hydroxyl substitution affect this compound's alpha-adrenoceptor blocking activity?
A8: Yes, introducing a benzylic hydroxyl group to the this compound molecule, regardless of R(-) or S(+) configuration, significantly reduces its affinity for both alpha-1 and alpha-2 adrenoceptors. This contradicts the prediction of the Easson-Stedman hypothesis. []
Q8: How is this compound absorbed and what is its volume of distribution?
A9: this compound is effectively absorbed following intravenous, endotracheal, or endobronchial administration. Studies in dogs reveal a rapid increase in plasma concentration after endotracheal and endobronchial administration, with a volume of distribution ranging from 3.4 to 1657 mL/kg. [, , ]
Q9: What factors influence this compound's half-life?
A10: this compound's half-life can vary significantly depending on the route of administration and the species studied. Research in dogs shows a half-life of 225 minutes after endotracheal administration and 156 minutes after endobronchial administration. In neonates, the half-life ranges from 1.47 to 41.25 hours and correlates inversely with urine output, suggesting renal clearance plays a significant role. [, , ]
Q10: What is the relationship between this compound plasma concentration and its effects on the cardiovascular system?
A11: Studies in dogs demonstrate a clear relationship between plasma concentration and this compound's effects. Endotracheal administration leads to a rapid increase in plasma concentration, accompanied by a transient decrease in mean blood pressure followed by a gradual increase above baseline. Tachycardia is also observed, peaking around 90 minutes post-administration. These findings indicate that this compound's pharmacological effects are measurable and dose-dependent. []
Q11: Does the route of administration affect the pharmacokinetics of this compound?
A12: Yes, the route of administration appears to influence this compound's pharmacokinetics. For instance, studies in dogs show a faster absorption and shorter half-life following endobronchial administration compared to endotracheal administration. [, ]
Q12: How effective is this compound in treating persistent pulmonary hypertension in infants after cardiac surgery?
A14: In a study involving infants with pulmonary hypertension post-cardiac surgery, this compound effectively reduced mean pulmonary artery pressure and pulmonary vascular resistance in some but not all infants. The effectiveness varied and some infants experienced significant side effects, including gastrointestinal hemorrhage. []
Q13: Can this compound be used to reverse xylazine-induced sedation in animals?
A15: Yes, this compound has been shown to effectively reverse xylazine-induced sedation in various animal models, including cats, horses, ponies, moose, elephants, and sheep. It effectively antagonizes the sedative, bradycardic, and hypothermic effects of xylazine. [, , , , , ]
Q14: Is this compound effective in treating persistent hypoxemia in preterm infants with severe hyaline membrane disease?
A16: While research suggests a potential benefit, this compound's use in this context should be approached cautiously. Studies show a varied response rate, with some infants experiencing significant improvement in arterial oxygenation while others show little or no response. Additionally, severe complications potentially linked to this compound have been reported. [, ]
Q15: Is there a potential for drug interaction between this compound and cimetidine?
A18: Yes, co-administration of this compound and cimetidine, a histamine H2 receptor antagonist, can have clinically significant interactions. Since this compound's vasodilatory effect is partially mediated by H2 receptors, cimetidine can reduce or abolish this effect, potentially leading to a worsening of pulmonary hypertension. [, , ]
Q16: How have this compound dosages evolved over time?
A20: Initial this compound dosages were pulse doses of 1 to 2 mg/kg. Over time, with a better understanding of its pharmacokinetics and pharmacodynamics, clinical practice shifted towards continuous infusions, with dosages sometimes reaching 10 mg/kg/h. []
Q17: What is the role of this compound in understanding the interplay between alpha-adrenergic and histaminergic systems in the cardiovascular system?
A21: Research on this compound's mechanism of action highlights the complex interplay between alpha-adrenergic and histaminergic systems in regulating vascular tone. While initially categorized as an alpha-blocker, this compound's vasodilatory effect is primarily mediated by histamine receptors, particularly in certain vascular beds and species. This underscores the need to consider multiple receptor systems when investigating the pharmacological effects of drugs and highlights the potential for developing more targeted therapies based on a deeper understanding of these interactions. [, ]
Q18: How does the research on this compound contribute to our understanding of neonatal and fetal pulmonary circulation?
A22: Studies investigating this compound's effects on pulmonary blood flow in fetal and neonatal animal models provide valuable insights into the unique characteristics and regulation of pulmonary circulation during these developmental stages. Findings regarding this compound's varying efficacy, developing refractoriness, and potential for adverse effects emphasize the complexity of managing pulmonary hypertension in neonates and highlight the need for further research to develop safer and more effective treatment strategies. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。